molecular formula C7H13N5O2 B11539368 4-amino-N'-ethoxy-N,N-dimethyl-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-ethoxy-N,N-dimethyl-1,2,5-oxadiazole-3-carboximidamide

Katalognummer: B11539368
Molekulargewicht: 199.21 g/mol
InChI-Schlüssel: WLDGRHYHMJENMH-XFFZJAGNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-N’-ethoxy-N,N-dimethyl-1,2,5-oxadiazole-3-carboximidamide is a heterocyclic compound containing nitrogen and oxygen atoms within its structure. This compound belongs to the oxadiazole family, which is known for its diverse biological and chemical properties. The presence of both nitrogen and oxygen atoms in the ring structure imparts unique reactivity and stability to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-ethoxy-N,N-dimethyl-1,2,5-oxadiazole-3-carboximidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an amidoxime with a suitable electrophile, such as carbonyl diimidazole (CDI), in a solvent like toluene . The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can further improve the yield and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-N’-ethoxy-N,N-dimethyl-1,2,5-oxadiazole-3-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) and sulfuric acid (H2SO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Wirkmechanismus

The mechanism of action of 4-amino-N’-ethoxy-N,N-dimethyl-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-amino-N’-ethoxy-N,N-dimethyl-1,2,5-oxadiazole-3-carboximidamide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C7H13N5O2

Molekulargewicht

199.21 g/mol

IUPAC-Name

4-amino-N'-ethoxy-N,N-dimethyl-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C7H13N5O2/c1-4-13-11-7(12(2)3)5-6(8)10-14-9-5/h4H2,1-3H3,(H2,8,10)/b11-7-

InChI-Schlüssel

WLDGRHYHMJENMH-XFFZJAGNSA-N

Isomerische SMILES

CCO/N=C(/C1=NON=C1N)\N(C)C

Kanonische SMILES

CCON=C(C1=NON=C1N)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.